molecular formula C13H8F4 B1388575 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl CAS No. 1214369-54-6

2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl

Cat. No. B1388575
M. Wt: 240.2 g/mol
InChI Key: ITRBTOXCUXWGGG-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(trifluoromethyl)pyridine” is a reactant used in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Synthesis Analysis

The synthesis of “2-Fluoro-4-(trifluoromethyl)benzaldehyde” involves the use of meta-chlorobenzotrifluoride as a raw material . After selective deprotonation with 2,2,6,6 tetramethyl piperidine magnesium chlorides or 2,2,6,6 tetramethyl piperidine lithium, carbon dioxide is passed through to generate 2 chlorine 4 (Trifluoromethyl)benzoic acid . This is then subjected to potassium fluoride nucleophilic displacement of fluorine to obtain 2 fluorine 4 (Trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular properties of “2-Fluoro-4-(trifluoromethyl)benzoic acid” have been studied using molecular orbital and empirical methods . The molecular weight is 208.11 g/mol .


Chemical Reactions Analysis

“2-Fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(trifluoromethyl)pyridine” include a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .

Scientific Research Applications

Photoredox Systems for Catalytic Fluoromethylation

Trifluoromethyl groups, including those derived from 2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl, are essential in pharmaceuticals and agrochemicals. Photoredox catalysis, a technique utilizing visible-light-induced single-electron-transfer processes, has emerged as a significant method for radical reactions involving fluoromethylation. This approach is particularly valuable for carbon-carbon multiple bonds, offering high functional group compatibility and regioselectivity. Future prospects include difunctionalization of alkynes and difluoromethylation of alkenes (Koike & Akita, 2016).

Synthesis and Characterization of Novel Poly(arylene ether)s

2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl derivatives have been utilized in synthesizing novel poly(arylene ether)s with high thermal stability and glass transition temperatures. These materials exhibit excellent solubility in a range of organic solvents and are promising for applications requiring high-performance, thermally stable polymers (Salunke, Ghosh, & Banerjee, 2007).

Study on Rotational Energy Barrier of Atropisomeric Biphenyls

Research on derivatives of 2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl, such as 2,2′-substituted biphenyls, has provided insights into the rotational energy barriers of atropisomeric biphenyls. This research helps understand the effect of various substituents on the stability and behavior of these compounds, which is crucial for their applications in materials science and chemistry (Wolf, König, & Roussel, 1995).

Development of High Glass-Transition Temperature Polymers

Further applications in polymer science include the development of poly(arylene ether)s with high glass-transition temperatures and excellent thermal stability, using 2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl derivatives. These polymers show potential for applications in areas requiring materials that can withstand high temperatures without losing their mechanical integrity (Huang et al., 2007).

Reactivity and Characterization Studies

Research has also focused on understanding the reactivity of 2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl compounds, such as phenylacetonitrile derivatives. Isolating and characterizing unexpected reaction products enhances our understanding of the chemical behavior of these compounds, which is vital for their safe and effective use in various applications (Stazi et al., 2010).

Safety And Hazards

“2-Fluoro-4-(trifluoromethyl)phenylboronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-1-phenyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRBTOXCUXWGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673495
Record name 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl

CAS RN

1214369-54-6
Record name 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Deng, T Zhang, B Li, M Xu, Y Wang - European Journal of Medicinal …, 2022 - Elsevier
The rapid emergence of antibiotic resistance has become a prevalent threat to public health, thereby development of new antibacterial agents having novel mechanisms of action is in …
Number of citations: 4 www.sciencedirect.com
S He, X Chu, Y Wu, J Jiang, P Fang… - Journal of Medicinal …, 2023 - ACS Publications
Aldo-keto reductase 1C3 (AKR1C3) is correlated with tumor development and chemotherapy resistance. The catalytic activity of the enzyme has been recognized as one of the …
Number of citations: 3 pubs.acs.org
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org
H Jia, W Guo, W Li, T Li, X Chen… - Journal of Chemical …, 2019 - journals.sagepub.com
Four series of novel 1,3-thiazin(thiazol)-4-one derivatives were synthesized by Suzuki coupling. Preliminary bioassays showed that most of the synthesized compounds exhibited good …
Number of citations: 5 journals.sagepub.com

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